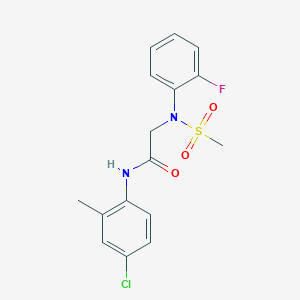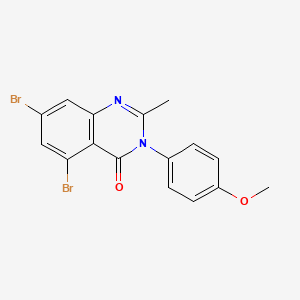
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole, commonly known as CDPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and other fields. CDPP belongs to the class of pyrazole compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of CDPP involves the inhibition of various enzymes and signaling pathways. CDPP has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. CDPP has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDPP has been found to have various biochemical and physiological effects. It has been shown to induce DNA damage and cell cycle arrest in cancer cells. CDPP has also been found to increase the levels of reactive oxygen species, which can lead to oxidative stress and cell death. Additionally, CDPP has been shown to modulate the expression of various genes involved in cancer progression and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CDPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its structure can be easily modified to improve its activity and selectivity. However, CDPP also has some limitations. It is relatively unstable and can degrade over time, which can affect its activity. Additionally, CDPP can exhibit cytotoxicity towards normal cells, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on CDPP. One area of focus is the development of more stable and selective CDPP analogs with improved therapeutic potential. Another direction is the investigation of CDPP's potential applications in other fields, such as agriculture and environmental science. Additionally, the mechanism of action of CDPP needs further elucidation to fully understand its potential applications in medicine and other fields.
Conclusion:
In conclusion, CDPP is a promising chemical compound that has been extensively studied for its potential applications in medicine and other fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. CDPP has shown potential in the treatment of cancer and neurodegenerative diseases, and further research is needed to fully understand its therapeutic potential.
Méthodes De Synthèse
CDPP can be synthesized using various methods, including the reaction of 3-chlorobenzaldehyde with acetophenone in the presence of hydrazine hydrate. Another method involves the reaction of 3-chlorobenzaldehyde with phenylhydrazine and acetophenone in ethanol. The synthesized CDPP can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
CDPP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. It has been found to exhibit anticancer activity by inhibiting the proliferation of cancer cells. CDPP has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, CDPP has been investigated for its antimicrobial and antifungal properties.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-3,5-diphenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2/c22-18-12-7-13-19(14-18)24-21(17-10-5-2-6-11-17)15-20(23-24)16-8-3-1-4-9-16/h1-14,21H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMXQXWFKVTMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3,5-diphenyl-2-pyrazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzoyl}-2-piperazinone](/img/structure/B5118507.png)
![8-[4-(2-methylphenoxy)butoxy]quinoline](/img/structure/B5118518.png)

![N-[2-bromo-5-(trifluoromethyl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5118527.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5118531.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)
![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)